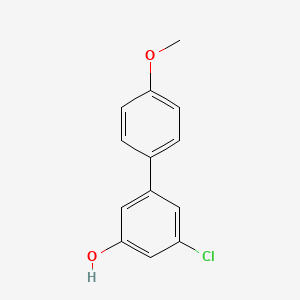

3-Chloro-5-(4-methoxyphenyl)phenol

Description

Significance of Halogenated and Methoxy-Substituted Aromatic Systems in Chemical Research

The introduction of halogen atoms and methoxy (B1213986) groups onto aromatic systems significantly influences their electronic properties, reactivity, and biological activity. Halogens, such as chlorine, are electron-withdrawing groups that can alter the acidity of the phenolic proton and provide sites for further chemical modification. ontosight.aiacs.org The position and number of chlorine atoms on a biphenyl (B1667301) ring, for instance, have been shown to affect the toxicity of the compound. acs.org

The methoxy group, a strong electron-donating group, can increase the electron density of the aromatic ring, influencing its reactivity in electrophilic substitution reactions. ontosight.ai The presence of both halogen and methoxy substituents on a phenolic compound creates a unique electronic environment, often leading to interesting and useful properties in materials science and medicinal chemistry.

Overview of Phenolic Compound Research Landscape

Research into phenolic compounds is a dynamic and ever-expanding field. These compounds are investigated for their potential as antioxidants, antimicrobials, and anti-inflammatory agents. ontosight.ai The biaryl motif, a key feature of the title compound, is found in numerous natural and synthetic products with a wide range of biological activities. gre.ac.uk The synthesis of these complex structures is a significant area of focus, with methods like the Suzuki-Miyaura cross-coupling reaction being instrumental in creating the biphenyl linkage. nih.govnih.govresearchgate.netmdpi.com The ongoing exploration of novel phenolic structures and their derivatives continues to yield compounds with promising applications in various scientific disciplines.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-(4-methoxyphenyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-16-13-4-2-9(3-5-13)10-6-11(14)8-12(15)7-10/h2-8,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFCGKUTAQKLGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70685888 | |

| Record name | 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261979-79-6 | |

| Record name | 5-Chloro-4'-methoxy[1,1'-biphenyl]-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70685888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound in Focus: 3 Chloro 5 4 Methoxyphenyl Phenol

Chemical Structure and Properties

The chemical structure of this compound consists of a phenol (B47542) ring substituted with a chlorine atom at the 3-position and a 4-methoxyphenyl (B3050149) group at the 5-position.

Interactive Data Table: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₃H₁₁ClO₂ |

| Molecular Weight | 234.68 g/mol |

| XLogP3 | 3.8 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 2 |

Note: These values are computationally predicted and have not been experimentally verified. Data for the closely related compound 3-Chloro-4-methoxyphenol (CAS 18093-12-4) shows a molecular weight of 158.58 g/mol and an XLogP3 of 2.4. nih.gov

Synthesis and Characterization

The synthesis of this compound is not explicitly detailed in readily available literature. However, a plausible and widely used method for constructing the biphenyl (B1667301) core of this molecule is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.govresearchgate.netmdpi.com

A potential synthetic route could involve the coupling of 3-chloro-5-hydroxyphenylboronic acid with 4-bromoanisole, or alternatively, the coupling of 3-chloro-5-bromophenol with 4-methoxyphenylboronic acid. The reaction would typically be catalyzed by a palladium complex in the presence of a base.

Hypothetical Synthesis Scheme:

Reactant A: 3-Chloro-5-bromophenol

Reactant B: 4-Methoxyphenylboronic acid

Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)

Base: Sodium carbonate or potassium phosphate (B84403)

Solvent: Toluene, ethanol/water, or similar solvent systems nih.gov

Following the synthesis, purification would likely be achieved through techniques such as column chromatography. Characterization of the final product would involve a suite of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the connectivity of the atoms and the substitution pattern on both aromatic rings.

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) stretches.

Research Applications and Findings

Specific research applications for this compound have not been prominently reported. However, based on the structural motifs present, several areas of potential research can be proposed.

The combination of a chlorinated phenol and a methoxy-substituted biphenyl structure suggests potential applications in medicinal chemistry and materials science. Halogenated phenols are known to exhibit a range of biological activities, and the biphenyl scaffold is a common feature in pharmacologically active molecules. ontosight.aigre.ac.uk For instance, lower chlorinated biphenyls and their metabolites have been studied for their potential toxicity and as endocrine-disrupting chemicals. acs.orgnih.gov

Furthermore, substituted biphenols are precursors to a variety of more complex molecules, including ligands for catalysis and novel pharmaceutical agents. nih.gov The specific substitution pattern of this compound could lead to unique binding properties with biological targets or desirable characteristics in polymer or dye synthesis. Future research would be necessary to explore these potential applications and to determine the specific biological and chemical properties of this compound.

An in-depth look at the synthesis of this compound reveals a fascinating interplay of modern and classic organic chemistry reactions. The construction of this diaryl phenol, characterized by its specific substitution pattern, requires a strategic combination of carbon-carbon bond formation, functionalization of the phenolic core, and often multi-step pathways involving carefully chosen intermediates. This article delves into the primary synthetic methodologies employed to create this compound and its structural relatives.

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 5 4 Methoxyphenyl Phenol

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The compound possesses two aromatic rings, each with a distinct reactivity profile towards substitution reactions.

Ring A: The phenol-containing ring is substituted with a hydroxyl (-OH), a chloro (-Cl), and a large aryl group.

Ring B: The second ring is part of the 4-methoxyphenyl (B3050149) substituent and contains a methoxy (B1213986) (-OCH₃) group.

Electrophilic Aromatic Substitution: The susceptibility of an aromatic ring to attack by an electrophile is determined by the electron density of the ring. Activating groups increase this density, while deactivating groups decrease it.

On Ring A, the hydroxyl group is a powerful activating, ortho-, para-directing group. The chloro group is deactivating but also ortho-, para-directing. The large (4-methoxyphenyl) group offers significant steric hindrance.

On Ring B, the methoxy group is a strong activating, ortho-, para-directing group. ontosight.ai

Therefore, Ring B is significantly more activated towards electrophilic substitution than Ring A, which is deactivated by the electron-withdrawing chloro group. ontosight.ai Electrophilic attack is most likely to occur on Ring B at the positions ortho to the activating methoxy group.

Nucleophilic Aromatic Substitution: This type of reaction is less common for simple aryl halides unless the ring is activated by potent electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.orglibretexts.org The mechanism generally proceeds through a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate. libretexts.orglibretexts.org In 3-Chloro-5-(4-methoxyphenyl)phenol, the chloro-substituted ring is not strongly activated by additional nitro groups or similar substituents, suggesting that nucleophilic displacement of the chlorine atom would require harsh reaction conditions, such as high temperatures. libretexts.org

The chloro and methoxy groups have opposing electronic effects that profoundly influence the molecule's reactivity. ontosight.aiyoutube.comdrughunter.com

Chloro Group (-Cl): This substituent is moderately deactivating towards electrophilic aromatic substitution due to its inductive electron-withdrawing effect, which reduces the electron density of the aromatic ring. ontosight.ai However, through resonance, it can donate lone-pair electrons, directing incoming electrophiles to the ortho and para positions.

Methoxy Group (-OCH₃): This group is strongly activating due to its ability to donate electron density via resonance. ontosight.ai This effect outweighs its inductive withdrawal, making the ring it is attached to highly susceptible to electrophilic attack. It directs incoming electrophiles to the ortho and para positions.

The combination of these groups results in a molecule with two distinct aromatic domains: one highly activated (the methoxy-substituted ring) and one moderately deactivated but sterically hindered (the chloro- and hydroxyl-substituted ring). This differential reactivity can be exploited for selective chemical modifications.

| Substituent | Ring | Electronic Effect | Reactivity Effect | Directing Influence |

|---|---|---|---|---|

| Hydroxyl (-OH) | A | Strongly electron-donating (resonance) | Strongly Activating | Ortho, Para |

| Chloro (-Cl) | A | Electron-withdrawing (induction) | Deactivating | Ortho, Para |

| Methoxy (-OCH₃) | B | Strongly electron-donating (resonance) | Strongly Activating | Ortho, Para |

Transformations of Phenolic Hydroxyl and Methoxy Functional Groups

The hydroxyl and methoxy groups are primary sites for derivatization.

Esterification: The phenolic hydroxyl group can readily undergo esterification to form phenyl esters. This reaction typically involves reacting the phenol (B47542) with a carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640), in the presence of a base. For instance, reaction with acetic anhydride would yield 3-Chloro-5-(4-methoxyphenyl)phenyl acetate. The esterification of phenols can be carried out using a molar excess of a carboxylic acid at elevated temperatures, often in the presence of a strong acid catalyst. google.comgoogle.com

Etherification: The hydroxyl group can also be converted into an ether. A common method is the Williamson ether synthesis, which involves deprotonating the phenol with a base (like sodium hydroxide) to form a phenoxide ion, followed by reaction with an alkyl halide. Furthermore, modern cross-coupling methods, such as the Ullmann condensation or copper-catalyzed reactions with boronic acids, can be used to form diaryl ethers. researchgate.netmdpi.com The methoxy group is generally stable under these conditions, but it can be cleaved to a hydroxyl group using strong acids like HBr or Lewis acids like boron tribromide (BBr₃), a process known as demethylation. mdpi.com

| Functional Group | Reaction Type | Typical Reagents | Product Type |

|---|---|---|---|

| Phenolic Hydroxyl | Esterification | Acyl Chloride, Acid Anhydride | Phenyl Ester |

| Phenolic Hydroxyl | Etherification | Alkyl Halide + Base (Williamson) | Alkyl Aryl Ether |

| Phenolic Hydroxyl | Diaryl Etherification | Aryl Boronic Acid + Cu Catalyst | Diaryl Ether |

| Methoxy | Demethylation (Ether Cleavage) | BBr₃, HBr | Phenol |

Oxidation: Phenols are susceptible to oxidation. The phenolic hydroxyl group in this compound can be oxidized, and the ease of this process is influenced by the other ring substituents. The reaction of phenols with radicals like 2,2-diphenyl-1-picrylhydrazyl (dpph˙) is a well-studied oxidation process. rsc.org Stronger oxidizing agents can potentially lead to the formation of quinone-type structures, although the substitution pattern on Ring A may complicate this transformation.

Reduction: The functional groups present in the molecule are generally resistant to catalytic hydrogenation under standard conditions. The aromatic rings, chloro group, and ether linkages are typically stable to many reducing agents. Harsh conditions would be required to reduce the aromatic rings or cleave the chloro group (hydrogenolysis).

Mechanistic Pathways of Derivatization Reactions

The derivatization of this compound proceeds through well-established organic reaction mechanisms.

Esterification: The mechanism of esterification of the phenol involves nucleophilic attack of the phenolic oxygen onto the electrophilic carbonyl carbon of an acyl chloride or anhydride. In acid-catalyzed esterification with a carboxylic acid, the acid is first protonated to increase its electrophilicity before the phenol attacks.

Etherification (Ullmann Condensation): The synthesis of diaryl ethers can proceed via a copper-catalyzed Ullmann-type coupling mechanism. This involves the formation of a copper phenoxide, followed by oxidative addition to an aryl halide and subsequent reductive elimination to form the diaryl ether and regenerate the catalyst. mdpi.com

Electrophilic Substitution: The mechanism involves the attack of the π-electrons of an activated aromatic ring on an electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. A base then removes a proton from the carbon atom that was attacked, restoring aromaticity and yielding the substituted product.

Nucleophilic Aromatic Substitution (SNAr): As previously mentioned, this mechanism involves the addition of a nucleophile to the aryl halide to form a resonance-stabilized Meisenheimer complex. libretexts.orglibretexts.org The leaving group is then expelled in the second step to restore the aromatic ring. libretexts.orglibretexts.org

In reactions where multiple products can be formed, such as in electrophilic substitution on the substituted rings, the principles of kinetic and thermodynamic control become critical. libretexts.orglibretexts.org

Kinetic Control: At lower temperatures or shorter reaction times, the major product is the one that is formed fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. libretexts.org

Thermodynamic Control: At higher temperatures or with longer reaction times, the reaction can become reversible. This allows the initially formed products to equilibrate, leading to a predominance of the most stable product, known as the thermodynamic product. libretexts.orglibretexts.org

Computational Chemistry and Theoretical Studies on 3 Chloro 5 4 Methoxyphenyl Phenol

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is a popular choice for quantum chemical calculations on phenolic compounds due to its balance of accuracy and computational cost. These calculations are typically performed using software packages like Gaussian, and the results are highly dependent on the chosen functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. For a molecule like 3-Chloro-5-(4-methoxyphenyl)phenol, which has a flexible dihedral angle between its two phenyl rings, conformational analysis is crucial.

This analysis involves:

Initial Structure Generation: Defining the initial atomic coordinates of the molecule.

Potential Energy Surface Scan: Systematically rotating the bond connecting the two aromatic rings to identify various possible conformers (rotational isomers).

Optimization: Performing energy minimization calculations for each potential conformer. The structure with the lowest energy is identified as the ground-state geometry. For similar, large molecules, this process can identify several stable conformers within a few kcal/mol of each other.

Frequency Calculations: These are performed on the optimized geometry to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

The optimized structure provides key geometric parameters such as bond lengths, bond angles, and dihedral angles. For instance, in related biphenyl (B1667301) systems, the dihedral angle between the two rings is a critical parameter influencing the molecule's electronic properties and steric hindrance.

Vibrational Frequency Calculations and Spectroscopic Correlation

Once the optimized geometry is obtained, vibrational frequency calculations can be performed using DFT. These calculations predict the fundamental vibrational modes of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectra.

Key aspects of this analysis include:

Frequency Prediction: The calculation yields a set of vibrational frequencies and their corresponding IR intensities and Raman activities.

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., 0.9613 for B3LYP) to improve agreement with experimental data.

Vibrational Assignment: Each calculated frequency is assigned to a specific type of molecular motion, such as O-H stretching, C-Cl stretching, C-H bending, or ring breathing modes. This is often aided by Total Energy Distribution (TED) analysis.

For a substituted phenol (B47542), characteristic vibrational frequencies would be expected. For example, studies on the related compound 3-chloro-5-methoxyphenol (B1581831) show a strong O-H stretching vibration around 3485 cm⁻¹ and a C-Cl stretching mode near 830 cm⁻¹. ijrte.org Similar characteristic vibrations would be anticipated for this compound, though the exact frequencies would differ due to the different substituent.

Electronic Structure Analysis

DFT calculations also provide deep insights into the electronic properties of a molecule, which are fundamental to understanding its reactivity, stability, and intermolecular interactions.

Frontier Molecular Orbital (FMO) Theory and Energy Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept for describing chemical reactivity. acs.orgnih.gov It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO: This orbital acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO is a crucial indicator of molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. qtonics.com Conversely, a small energy gap indicates a molecule is more prone to chemical reactions. qtonics.com

In a molecule like this compound, the HOMO is typically localized on the electron-rich phenol and methoxy-substituted rings, while the LUMO may be distributed across the aromatic system. For instance, in a study of a different substituted phenol, the HOMO and LUMO energies were calculated to be -5.9865 eV and -1.9842 eV, respectively, resulting in an energy gap of 4.0023 eV. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attack. scienceopen.com

Visualization: The MEP is plotted onto the molecule's electron density surface. Different colors represent different electrostatic potential values.

Interpretation:

Red regions: Indicate areas of negative electrostatic potential, rich in electrons. These are the most likely sites for electrophilic attack and are associated with electronegative atoms like oxygen.

Blue regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These are susceptible to nucleophilic attack and are typically found around hydrogen atoms, particularly the acidic proton of the hydroxyl group. ontosight.ai

Green regions: Represent areas of neutral potential.

For this compound, the MEP map would be expected to show a significant negative potential (red) around the phenolic oxygen atom and a strong positive potential (blue) on the hydroxyl hydrogen atom, highlighting its acidic nature.

Natural Bond Orbital (NBO) Analysis and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals.

Hyperconjugation: This analysis is particularly useful for quantifying hyperconjugative interactions, which involve the delocalization of electron density from a filled bonding orbital (σ or π) to an adjacent empty anti-bonding orbital (σ* or π*).

Stabilization Energy (E(2)): The strength of these interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. nih.gov

Intramolecular Charge Transfer Mechanisms

Intramolecular charge transfer (ICT) is a fundamental process in many photophysical and photochemical phenomena, where upon electronic excitation, electron density is redistributed within a molecule. In a molecule such as this compound, an ICT process could potentially occur from the electron-donating methoxyphenyl group to the electron-accepting chlorophenol moiety.

Detailed Research Findings: Currently, there are no specific studies in the peer-reviewed literature that investigate the intramolecular charge transfer mechanisms of this compound. Such a study would typically involve:

Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to analyze the frontier molecular orbitals (HOMO and LUMO) in both the ground and excited states.

Analysis of Electronic Transitions: Characterizing the nature of electronic transitions to identify those with significant charge transfer character.

Solvent Effects: Investigating the influence of solvent polarity on the ICT process, as a significant charge separation in the excited state would be stabilized by polar solvents.

Photochemical and Photophysical Properties

The photochemical and photophysical properties of a molecule dictate its behavior upon interaction with light, including processes like absorption, fluorescence, and phosphorescence. For substituted biphenyls and phenols, these properties are of great interest for applications in sensors, probes, and light-emitting materials.

Excited State Intramolecular Proton Transfer (ESIPT) Studies

Excited State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within the same molecule in an excited electronic state. This often occurs in molecules containing both a proton donor (like a hydroxyl group) and a proton acceptor in close proximity. In this compound, the phenolic proton could potentially transfer to an adjacent atom in the excited state.

Detailed Research Findings: A thorough literature search reveals no specific ESIPT studies conducted on this compound. A computational investigation into ESIPT for this molecule would involve:

Identification of Proton Transfer Pathways: Determining potential proton acceptor sites within the molecule.

Calculation of Excited State Potential Energy Surfaces: Mapping the energy landscape for the proton transfer reaction in the excited state to determine the feasibility and barrier height of the process.

Analysis of Tautomeric Forms: Investigating the stability and fluorescence properties of the resulting keto-tautomer formed after proton transfer.

Potential Energy Surface (PES) Mapping in Excited States

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. Mapping the PES in the excited state is crucial for understanding the pathways of photochemical reactions and relaxation processes.

Detailed Research Findings: There are currently no published studies that map the potential energy surface of the excited states of this compound. Such research would provide critical information on:

Excited State Geometries: Determining the optimized geometry of the molecule in its lowest excited singlet and triplet states.

Conformational Changes: Understanding how the dihedral angle between the two phenyl rings changes upon excitation.

Reaction Pathways: Identifying the minimum energy paths for various photochemical processes, such as isomerization or dissociation.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting how a small molecule (ligand) might interact with a protein target.

Predictive Modeling of Binding Affinities

Predicting the binding affinity of a ligand to a protein is a major goal of computational drug design. This involves scoring functions that estimate the strength of the interaction, often expressed as a binding free energy.

Detailed Research Findings: No predictive modeling studies of the binding affinities of this compound to any specific biological target have been reported in the scientific literature. A typical workflow for such a study would include:

Selection of a Target Protein: Identifying a biologically relevant protein target.

Docking Simulations: Using software like AutoDock or Glide to predict the binding pose.

Calculation of Binding Free Energy: Employing methods ranging from empirical scoring functions to more rigorous free energy perturbation (FEP) or thermodynamic integration (TI) calculations.

Analysis of Interaction Modes and Putative Binding Sites

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between a ligand and its target, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Detailed Research Findings: There is no available research analyzing the interaction modes and putative binding sites for this compound. Such an analysis would typically produce data on:

Key Amino Acid Residues: Identifying the specific amino acids in the binding site that form crucial interactions with the ligand.

Types of Interactions: Characterizing the nature of the chemical bonds and non-bonded interactions that stabilize the protein-ligand complex.

Below is a hypothetical data table illustrating the kind of information that would be generated from a molecular docking study.

Table 1: Hypothetical Molecular Docking Interaction Data for this compound with a Putative Protein Target

| Interacting Residue | Interaction Type | Distance (Å) |

| TYR 22 | Hydrogen Bond (with -OH) | 2.8 |

| PHE 82 | Pi-Pi Stacking (with chlorophenyl ring) | 4.5 |

| LEU 78 | Hydrophobic (with methoxy (B1213986) group) | 3.9 |

| LYS 12 | Electrostatic (with Chlorine) | 4.2 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. In the context of this compound and its analogs, QSAR studies are pivotal in predicting their potential biological effects and guiding the synthesis of new derivatives with enhanced activities.

Development of Predictive Models based on Molecular Descriptors

The foundation of QSAR modeling lies in the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical and structural properties. For derivatives of this compound, a diverse range of descriptors can be computed to develop predictive models. These descriptors fall into several categories, including constitutional, topological, geometrical, and electronic descriptors.

The development of a predictive QSAR model for this compound would typically involve the following steps:

Data Set Compilation: A series of analogs of this compound with experimentally determined biological activities (e.g., enzyme inhibition, cytotoxicity) would be gathered.

Molecular Descriptor Calculation: A wide array of molecular descriptors for each compound in the series would be calculated using specialized software.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to identify a subset of descriptors that best correlates with the observed biological activity.

Model Validation: The predictive power of the resulting QSAR model would be rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

Illustrative Molecular Descriptors for QSAR Studies

The following table provides examples of molecular descriptors that would be relevant in a QSAR study of this compound and its derivatives. These descriptors capture various aspects of the molecular structure that can influence biological activity.

| Descriptor Category | Descriptor Name | Description |

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Number of Rotatable Bonds (nRotb) | The count of bonds that allow free rotation around them. | |

| Topological | Zagreb Index (M1, M2) | Indices based on the degrees of vertices in the molecular graph. |

| Balaban Index (J) | A distance-based topological index. | |

| Geometrical | Molecular Surface Area (MSA) | The total surface area of the molecule. |

| Molecular Volume (MV) | The volume occupied by the molecule. | |

| Electronic | Dipole Moment (µ) | A measure of the overall polarity of the molecule. |

| Highest Occupied Molecular Orbital Energy (HOMO) | The energy of the highest energy electron-containing orbital. | |

| Lowest Unoccupied Molecular Orbital Energy (LUMO) | The energy of the lowest energy electron-vacant orbital. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of the lipophilicity of the compound. |

| Molar Refractivity (MR) | A measure of the volume occupied by an atom and its polarizability. |

Hypothetical QSAR Equation

A hypothetical QSAR equation for a series of this compound derivatives might take the following form:

Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(LUMO Energy)

In this equation:

c0, c1, c2, and c3 are regression coefficients determined from the statistical analysis.

A positive coefficient for LogP would suggest that increased lipophilicity enhances biological activity.

A positive coefficient for Dipole Moment might indicate the importance of polar interactions with the biological target.

A negative coefficient for LUMO Energy could imply that a lower energy of the lowest unoccupied molecular orbital, which relates to the molecule's ability to accept electrons, is favorable for activity.

The development and validation of such predictive models are instrumental in the rational design of novel compounds with desired biological profiles, thereby accelerating the drug discovery and development process.

Structure Activity Relationship Sar Investigations of 3 Chloro 5 4 Methoxyphenyl Phenol Derivatives

Correlating Structural Modifications with Chemical Reactivity and Properties

In the case of 3-Chloro-5-(4-methoxyphenyl)phenol derivatives, modifications can be envisioned at several positions, including the phenolic ring, the second aromatic ring, or by altering the substituents themselves. The reactivity of the molecule in processes like electrophilic aromatic substitution is governed by the interplay of these substituents. researchgate.net

Research on various phenolic compounds has established quantitative structure-activity relationships (QSAR) that link physicochemical properties to biological activities. For example, a study on the apoptotic activity of phenolic compounds found a correlation with the calculated octanol/water partition coefficient (Clog P) and the calculated molecular refractivity (CMR). nih.gov This indicates that both the lipophilicity and the polarizability of the molecule are key determinants of its activity.

| Structural Modification | Predicted Effect on Reactivity/Properties | Rationale |

|---|---|---|

| Addition of electron-withdrawing groups (e.g., -NO2) to the phenolic ring | Increased acidity of the phenolic -OH group. | Stabilization of the negative charge on the phenoxide ion through inductive and resonance effects. researchgate.net |

| Addition of electron-donating groups (e.g., -CH3) to the phenolic ring | Decreased acidity of the phenolic -OH group. | Destabilization of the negative charge on the phenoxide ion. researchgate.net |

| Alteration of the substituent on the second phenyl ring (e.g., replacing -OCH3 with -CN) | Significant change in antiviral potency, as seen in related biphenyl (B1667301) compounds. nih.gov | The electronic nature of the substituent on the second ring can influence the overall electron distribution of the molecule. nih.gov |

| Introduction of bulky groups near the phenolic -OH | Potential for decreased reactivity due to steric hindrance. wikipedia.org | Bulky groups can physically block access to the reactive site. wikipedia.org |

Role of Halogen and Methoxy (B1213986) Substituents in Modulating Molecular Interactions

The halogen (chloro) and methoxy groups are pivotal in defining the molecular interactions of this compound derivatives. Halogen atoms, like chlorine, can participate in halogen bonding, a noncovalent interaction where the halogen acts as an electrophilic species. This has been shown to be significant in various chemical processes, including the light-driven alkylation of phenols. nih.govacs.org

In studies of phenol (B47542) derivatives interacting with biological targets, halogenation, particularly at the para position relative to the hydroxyl group, has been identified as a crucial feature for enhancing potency. nih.gov The methoxy group, on the other hand, is an electron-donating group through resonance and can influence the hydrogen bonding capacity of the nearby phenolic hydroxyl group. The presence and position of methoxy groups can impact the efficiency of chemical reactions, as seen in silyl (B83357) ether-promoted C-O coupling. acs.org

The interplay between these substituents can create a unique electronic and steric profile that governs how the molecule interacts with its environment, be it a solvent, a catalyst, or a biological receptor. nih.gov

| Substituent | Type of Interaction | Significance |

|---|---|---|

| Chloro (Halogen) | Halogen bonding, inductive effect (-I) | Can act as an electrophilic center in noncovalent interactions and influences the acidity of the phenol. nih.govnih.gov |

| Methoxy | Hydrogen bonding (as an acceptor), resonance effect (+M), inductive effect (-I) | Modulates the electronic density of the aromatic ring and can influence the hydrogen-bonding potential of the molecule. acs.orgresearchgate.net |

Impact of Substituent Position on Electronic and Steric Effects

The regiochemistry of substituents on an aromatic ring has a profound impact on the molecule's electronic and steric properties. researchgate.net Electronic effects are transmitted through inductive effects (through sigma bonds) and resonance effects (through the pi system). The strength of the inductive effect diminishes with distance, making the position of a substituent relative to a reactive center critical. researchgate.net

In biphenyl systems, the position of substituents on the second ring can be a key determinant of biological activity. For instance, in a series of biphenyl-substituted diarylpyrimidines, the activity was found to be highly dependent on the substituent's position, with the 4'-position being optimal. nih.gov This highlights that the electronic influence of a substituent can be transmitted across the biphenyl linkage.

| Effect | Influence of Substituent Position | Example from Related Compounds |

|---|---|---|

| Electronic (Inductive) | The effect weakens with increasing distance from the reactive center. researchgate.net | The acidity of a chlorophenol is more significantly influenced when the chlorine is closer to the hydroxyl group. researchgate.net |

| Electronic (Resonance) | Depends on whether the substituent is at an ortho, meta, or para position relative to the reactive center. | A methoxy group at the para position to a reaction site will have a stronger resonance effect than at the meta position. |

| Steric | Substituents adjacent to a reactive site can hinder its accessibility. wikipedia.org | In biphenyl derivatives, bulky substituents at the 2 and 2' positions can restrict rotation around the central bond, leading to atropisomerism. wikipedia.org |

| Biological Activity | The position of substituents on a biphenyl scaffold can dramatically alter potency. nih.gov | For a series of antiviral biphenyl compounds, substitution at the 4'-position was found to be more favorable than at the 2'- or 3'-positions. nih.gov |

Environmental Chemistry and Degradation Pathways of 3 Chloro 5 4 Methoxyphenyl Phenol

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical substance by non-biological processes. For 3-Chloro-5-(4-methoxyphenyl)phenol, the primary abiotic degradation routes are expected to be oxidative and photolytic pathways.

The presence of a phenolic ring and a chloro substituent makes this compound susceptible to degradation by sunlight (photolysis) and reactive oxygen species present in the environment.

Photolysis : Direct photolysis can occur when the molecule absorbs ultraviolet (UV) radiation, leading to the cleavage of the carbon-chlorine bond. This is a common degradation pathway for many chlorophenols. acs.orgtandfonline.com The energy from the UV light can excite the molecule to a higher energy state, making the C-Cl bond unstable and prone to breaking. The rate of photolysis is influenced by factors such as the intensity of solar radiation, the presence of photosensitizing agents in the water, and the pH of the environment. researchgate.net Indirect photolysis can also occur, where other substances in the environment absorb light and produce reactive species like hydroxyl radicals (•OH) that then attack the compound.

Oxidative Degradation : Aromatic ethers can undergo oxidation, potentially leading to the cleavage of the ether bond. numberanalytics.comacs.org In the case of this compound, this could result in the separation of the chlorophenolic and methoxyphenyl moieties. Furthermore, the phenolic ring is activated towards electrophilic attack by oxidizing agents. Hydroxyl radicals, which are highly reactive and non-selective, can attack the aromatic rings, leading to hydroxylation and subsequent ring cleavage. acs.org The rate of oxidation is dependent on the concentration of oxidants in the environment.

Based on the degradation of similar compounds, a number of by-products can be anticipated from the abiotic degradation of this compound.

The photolytic cleavage of the C-Cl bond would result in the formation of 5-(4-methoxyphenyl)resorcinol and hydrochloric acid. Oxidation of the parent compound could lead to the formation of hydroxylated derivatives. For instance, attack by hydroxyl radicals could introduce additional hydroxyl groups onto either of the aromatic rings. Cleavage of the ether linkage would generate 3-chloro-5-hydroxyphenol and 4-methoxyphenol. Further oxidation of these intermediates can lead to the formation of quinones and, eventually, smaller organic acids through ring opening. It is also conceivable that polymerization reactions could occur, forming more complex and potentially more persistent dimeric or oligomeric products.

A plausible, though not exhaustive, list of potential abiotic degradation by-products is presented in the table below.

| Parent Compound | Potential Degradation By-product | Formation Pathway |

| This compound | 5-(4-methoxyphenyl)resorcinol | Photolytic dechlorination |

| This compound | 3-chloro-5-hydroxyphenol | Oxidative ether cleavage |

| This compound | 4-methoxyphenol | Oxidative ether cleavage |

| This compound | Hydroxylated derivatives | Oxidation (e.g., by •OH) |

| Intermediates (e.g., catechols) | Quinones, Organic acids | Further oxidation and ring cleavage |

Biotic Degradation by Microorganisms

The biodegradation of this compound is expected to be carried out by various microorganisms capable of metabolizing aromatic compounds.

Numerous bacterial and fungal species have been shown to degrade substituted phenols. academicjournals.orgnih.gov The presence of a chlorine atom can increase the recalcitrance of the molecule to biodegradation. epa.gov However, many microorganisms have evolved enzymatic machinery to cleave carbon-halogen bonds. The initial steps in the microbial degradation of chlorophenols often involve the hydroxylation of the aromatic ring to form a chlorocatechol. epa.gov

The methoxy (B1213986) group on the second aromatic ring can also be a point of microbial attack. O-demethylation is a common reaction catalyzed by microbial enzymes, which would convert the methoxyphenyl group to a hydroxyphenyl group. inchem.org

Once a dihydroxyaromatic intermediate, such as a substituted catechol, is formed, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. There are two primary pathways for ring cleavage: ortho-cleavage and meta-cleavage. nih.govresearchgate.net

In the context of chlorinated catechols, the meta-cleavage pathway is of particular interest. While the meta-cleavage of some chlorocatechols can lead to the formation of reactive acyl chlorides that can inactivate the cleavage enzyme, some bacteria have evolved enzymes resistant to this inactivation. core.ac.uknih.govresearchgate.net The meta-cleavage pathway ultimately breaks down the aromatic ring into smaller, non-aromatic molecules that can then enter central metabolic pathways, such as the Krebs cycle, to be fully mineralized to carbon dioxide and water. nih.gov

The probable biotic degradation pathway for this compound would likely involve initial hydroxylation and/or O-demethylation, followed by ring cleavage of the resulting dihydroxy intermediates via a meta-cleavage pathway.

Factors Influencing Environmental Persistence and Transformation Kinetics

The persistence and rate of transformation of this compound in the environment are governed by a combination of its chemical properties and environmental conditions.

Several key factors will influence how long this compound remains in the environment:

Degree and Position of Chlorination : Generally, a higher degree of chlorination on an aromatic ring leads to greater persistence. wikipedia.orgnih.gov For this compound, the single chlorine atom may render it more susceptible to degradation than more highly chlorinated analogues.

Presence of Other Functional Groups : The methoxy and hydroxyl groups can influence the electronic properties of the aromatic rings, affecting their susceptibility to enzymatic attack and chemical oxidation.

Environmental Conditions : Factors such as pH, temperature, oxygen availability (aerobic vs. anaerobic conditions), and the presence and activity of microbial communities will significantly impact degradation rates. frontiersin.org For example, aerobic conditions are generally required for the dioxygenase enzymes that cleave aromatic rings. frontiersin.org

Bioavailability : The extent to which the compound is dissolved in water versus sorbed to soil or sediment particles will affect its availability to microorganisms and its susceptibility to photolysis. nih.gov

The transformation kinetics of similar compounds, such as chlorophenols, have been studied and often follow complex kinetic models, including Haldane kinetics, which account for substrate inhibition at high concentrations. psecommunity.orgmdpi.com Quantitative Structure-Activity Relationship (QSAR) models can also be used to predict the environmental fate and persistence of such compounds based on their molecular structure. nih.govresearchgate.net

The following table summarizes factors influencing the environmental fate of compounds analogous to this compound.

| Factor | Influence on Degradation | References |

| Chlorination | Higher chlorination generally decreases degradation rate. | wikipedia.orgnih.gov |

| Oxygen Availability | Aerobic conditions are typically required for ring cleavage. | frontiersin.org |

| Microbial Population | Presence of adapted microorganisms is crucial for biotic degradation. | academicjournals.org |

| Sunlight | UV radiation can lead to photolytic degradation. | acs.orgtandfonline.com |

| pH | Affects chemical stability and microbial activity. | gfredlee.com |

Conclusion and Future Research Directions

Summary of Current Understanding of 3-Chloro-5-(4-methoxyphenyl)phenol Chemistry

This compound is a biphenolic compound characterized by a chlorine atom and a hydroxyl group on one phenyl ring, and a methoxy (B1213986) group on the other. The presence of these varied functional groups imparts a unique combination of electronic and steric properties to the molecule. The phenolic hydroxyl group introduces acidic character and potential for hydrogen bonding, while the chloro and methoxy substituents influence the electron density distribution across the aromatic rings, thereby affecting the molecule's reactivity and spectroscopic characteristics.

The synthesis of this and structurally similar compounds can be approached through modern cross-coupling methodologies. A particularly viable route is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed reaction of an organoborane with an organic halide. mdpi.com This method is well-suited for the formation of the biaryl carbon-carbon bond central to the structure of this compound.

While specific experimental spectroscopic data for this compound is not extensively documented in the public domain, its spectral characteristics can be predicted based on the analysis of analogous compounds. The 1H NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts influenced by the positions of the chloro, hydroxyl, and methoxy groups. Similarly, the 13C NMR spectrum would provide key information about the carbon skeleton. Vibrational spectroscopy, such as Infrared (IR) and Raman, would reveal characteristic absorption bands corresponding to the O-H, C-O, C-Cl, and aromatic C-H and C=C bonds.

The chemical reactivity of this compound is dictated by its functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation reactions. The aromatic rings are susceptible to electrophilic substitution, with the positions of attack directed by the existing substituents. The chloro group offers a site for nucleophilic aromatic substitution under specific conditions or further cross-coupling reactions.

Emerging Research Avenues and Methodological Advancements

The field of synthetic organic chemistry is continually evolving, and these advancements can open new avenues for the synthesis and study of this compound and its derivatives.

Advanced Synthetic Methodologies:

C-H Activation: Direct C-H activation/arylation reactions are emerging as a powerful tool for the construction of biaryl compounds, offering a more atom-economical alternative to traditional cross-coupling methods. Research into the selective C-H arylation of chlorophenols could provide more efficient synthetic routes.

Photoredox Catalysis: Light-mediated reactions are gaining prominence for their mild reaction conditions and unique reactivity patterns. The application of photoredox catalysis to the synthesis of substituted biphenyls could offer novel and more sustainable pathways.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production.

Novel Characterization Techniques:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide unambiguous assignment of all proton and carbon signals, leading to a complete structural elucidation.

Computational Chemistry: Density Functional Theory (DFT) calculations can be employed to predict and corroborate experimental spectroscopic data, as well as to gain insights into the molecule's electronic structure, reactivity, and potential reaction mechanisms.

Potential for Further Exploration of Chemical Transformations and Theoretical Insights

The unique substitution pattern of this compound presents several opportunities for further investigation into its chemical transformations and for gaining deeper theoretical understanding.

Exploration of Chemical Transformations:

Derivatization: Systematic derivatization of the hydroxyl and chloro groups could lead to a library of new compounds with potentially interesting biological or material properties. For instance, etherification or esterification of the phenol (B47542) could be explored.

Polymerization: The phenolic nature of the molecule suggests its potential as a monomer in the synthesis of novel polymers, such as poly(arylene ether)s, which may possess desirable thermal or mechanical properties.

Catalytic Applications: The biphenyl (B1667301) scaffold is a common feature in ligands for transition metal catalysis. Modification of this compound could lead to the development of new ligands for various catalytic transformations.

Theoretical and Mechanistic Studies:

Reaction Mechanism Investigations: Detailed mechanistic studies of the reactions involving this compound, for example, its electrophilic substitution or nucleophilic aromatic substitution reactions, could be conducted using both experimental and computational methods to understand the underlying principles governing its reactivity.

Supramolecular Chemistry: The potential for this molecule to engage in various non-covalent interactions, such as hydrogen bonding and halogen bonding, could be explored for its application in the design of supramolecular assemblies and crystal engineering.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Chloro-5-(4-methoxyphenyl)phenol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves halogenation and coupling reactions. For example, chloro-substituted phenols can be synthesized via electrophilic aromatic substitution using chlorinating agents (e.g., Cl2/FeCl3) under anhydrous conditions . The methoxyphenyl group may be introduced via Suzuki-Miyaura cross-coupling using a palladium catalyst and 4-methoxyphenylboronic acid. Optimization requires monitoring reaction temperature (60–80°C), solvent polarity (e.g., THF or DMF), and catalyst loading (1–5 mol%). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR will show distinct signals for the phenolic -OH (~5 ppm, broad), methoxy group (-OCH3, ~3.8 ppm), and aromatic protons (split due to substituents). <sup>13</sup>C NMR confirms chlorine’s deshielding effect (~125–135 ppm for C-Cl) .

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion [M+H]<sup>+</sup> (calculated for C13H11ClO2: 234.0444). Fragmentation patterns will reflect loss of Cl or methoxy groups .

- FT-IR : O-H stretch (~3200 cm<sup>−1</sup>), C-O (methoxy, ~1250 cm<sup>−1</sup>), and C-Cl (~750 cm<sup>−1</sup>) .

Q. How can aqueous solubility and partition coefficients (log P) be experimentally determined for this compound?

- Methodological Answer :

- Solubility : Use shake-flask method with HPLC quantification. Prepare saturated solutions in buffered media (pH 1–7.4), equilibrate at 25°C for 24 h, and filter (0.45 µm). Compare with structurally similar chlorophenols (e.g., 4-chloro-3-methylphenol: 3.8 g/L at 20°C ).

- log P : Employ reverse-phase HPLC with a calibrated C18 column and reference standards. Alternatively, use the octanol-water partition method .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in spectral interpretations of this compound’s structure?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) provides unambiguous bond lengths, angles, and torsion angles. Use SHELXL for refinement . For example, the dihedral angle between the phenol and methoxyphenyl rings can confirm conjugation effects. ORTEP-3 visualizes thermal ellipsoids to assess positional disorder . Discrepancies in NMR coupling constants (e.g., para vs. meta substitution) are resolved by comparing experimental and DFT-calculated structures .

Q. What strategies mitigate competing side reactions during functionalization of this compound?

- Methodological Answer :

- Protection of -OH : Use silyl ethers (e.g., TMSCl) or acetyl groups to prevent oxidation during alkylation .

- Directed ortho-Metalation : Employ LDA (lithium diisopropylamide) to direct electrophiles to specific positions, minimizing halogen scrambling .

- Catalytic Selectivity : Pd-catalyzed C-H activation with directing groups (e.g., pyridine) enhances regioselectivity .

Q. How do electronic effects of the 4-methoxyphenyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki couplings, the methoxy group enhances para-directed metalation, as shown in related compounds like (5-Bromo-2-chlorophenyl)(4-methoxyphenyl)methanone . DFT calculations (e.g., HOMO-LUMO gaps) quantify electronic effects, guiding catalyst choice (e.g., Pd(PPh3)4 vs. Pd(OAc)2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.